molecular formula C18H16ClN3O2 B2742164 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 941887-63-4

3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2742164
CAS RN: 941887-63-4
M. Wt: 341.8
InChI Key: ARRMRGLUQZMZHH-UHFFFAOYSA-N
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Description

3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and reduce the expression of certain proteins that are involved in cancer cell proliferation. It has also been shown to have potential herbicidal and insecticidal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one in lab experiments is its potential anticancer properties. It has been shown to be effective against different cancer cell lines, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.

Future Directions

There are several future directions for research on 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one. One direction is to study its potential use in combination therapy with other anticancer drugs. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential applications in other scientific fields such as materials science and agriculture.

Synthesis Methods

The synthesis of 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one has been reported in various studies. One method involves the reaction of 3-chloro-4-methoxybenzaldehyde and hydrazine hydrate to form 3-chloro-4-methoxyphenylhydrazine. The resulting compound is then reacted with benzyl isocyanide to yield the final product, 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one.

Scientific Research Applications

3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anticancer properties and has been tested against different cancer cell lines. In agriculture, it has been tested as a potential herbicide and insecticide. In materials science, it has been studied for its potential use in the development of new materials.

properties

IUPAC Name

3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-24-16-8-7-14(11-15(16)19)22-10-9-20-17(18(22)23)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRMRGLUQZMZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one

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